BenchChemオンラインストアへようこそ!

tert-Butyl (2R,4S)-4-bromo-2-(methoxymethyl)pyrrolidine-1-carboxylate

Chromatographic Separation Lipophilicity Medicinal Chemistry

tert-Butyl (2R,4S)-4-bromo-2-(methoxymethyl)pyrrolidine-1-carboxylate (CAS 2556993-39-4) is a chiral, orthogonally protected pyrrolidine building block featuring a Boc-protected amine, a bromine atom at the 4-position, and a methoxymethyl ether at the 2-position in a defined trans-(2R,4S) configuration. With a molecular weight of 294.19 g/mol and molecular formula C11H20BrNO3, the compound exhibits a calculated LogP of 2.41, topological polar surface area (TPSA) of 38.77 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors.

Molecular Formula C11H20BrNO3
Molecular Weight 294.19 g/mol
Cat. No. B11837686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2R,4S)-4-bromo-2-(methoxymethyl)pyrrolidine-1-carboxylate
Molecular FormulaC11H20BrNO3
Molecular Weight294.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1COC)Br
InChIInChI=1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-6-8(12)5-9(13)7-15-4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1
InChIKeyRQMDRFXGAWIEQB-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2R,4S)-4-bromo-2-(methoxymethyl)pyrrolidine-1-carboxylate: A Defined Chiral Pyrrolidine Building Block for Stereochemically Precise Synthesis


tert-Butyl (2R,4S)-4-bromo-2-(methoxymethyl)pyrrolidine-1-carboxylate (CAS 2556993-39-4) is a chiral, orthogonally protected pyrrolidine building block featuring a Boc-protected amine, a bromine atom at the 4-position, and a methoxymethyl ether at the 2-position in a defined trans-(2R,4S) configuration . With a molecular weight of 294.19 g/mol and molecular formula C11H20BrNO3, the compound exhibits a calculated LogP of 2.41, topological polar surface area (TPSA) of 38.77 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors . The bromine substituent functions as a versatile handle for transition-metal-catalyzed cross-coupling reactions, while the Boc group enables orthogonal deprotection strategies under acidic conditions . This defined stereochemistry and functionalization pattern distinguishes the compound from regioisomeric and diastereomeric analogs that share the same molecular formula but differ in the spatial arrangement or connectivity of substituents .

Why (2R,4S)-4-Bromo-2-(methoxymethyl)pyrrolidine Cannot Be Replaced by Regioisomeric or Diastereomeric Analogs in Stereochemically Demanding Syntheses


Generic substitution of tert-butyl (2R,4S)-4-bromo-2-(methoxymethyl)pyrrolidine-1-carboxylate with compounds sharing the identical molecular formula (C11H20BrNO3, MW 294.19) but differing in stereochemistry or regiochemistry introduces unacceptable risks in stereochemically governed applications. The (2R,4S) configuration establishes a specific trans relationship between the C2 methoxymethyl and C4 bromine substituents that is absent in the (2R,4R) and (2S,4S) diastereomers . In the (2S,4S)-2-(bromomethyl)-4-methoxy regioisomer, the bromine atom is relocated from the ring to a methylene spacer at C2, fundamentally altering the steric and electronic environment at the reactive center . These differences manifest in divergent cross-coupling reaction kinetics, diastereoselectivity outcomes in subsequent transformations, and biological target recognition when the pyrrolidine scaffold is elaborated into bioactive molecules. The quantified property and purity differences detailed below demonstrate that interchange with superficially similar analogs is not scientifically sound without explicit, application-specific validation .

Quantified Differentiation Evidence for tert-Butyl (2R,4S)-4-bromo-2-(methoxymethyl)pyrrolidine-1-carboxylate Relative to Closest Comparators


Divergent LogP from Regioisomeric (2S,4S)-2-(Bromomethyl)-4-methoxy Analog Enables Differential Solvent Partitioning and Chromatographic Separation

The target compound, tert-butyl (2R,4S)-4-bromo-2-(methoxymethyl)pyrrolidine-1-carboxylate, exhibits a computed LogP of 2.41, which is measurably distinct from its regioisomer tert-butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate. Although both compounds share the identical molecular formula C11H20BrNO3 and molecular weight of 294.19 g/mol, the difference in connectivity—ring-bound bromine at C4 in the target compound versus a bromomethyl group at C2 in the regioisomer—produces a different spatial distribution of polar and hydrophobic surface area that is reflected in the LogP difference . This LogP differentiation permits unambiguous chromatographic resolution between the two regioisomers and translates into divergent solubility and partitioning behavior that is critical for reaction optimization and purification workflow design .

Chromatographic Separation Lipophilicity Medicinal Chemistry

Zero Hydrogen Bond Donor Count Differentiates the Target Compound from 4-Hydroxy and 4-Amino Analogs for Applications Requiring Low Hydrogen Bonding Capacity

tert-Butyl (2R,4S)-4-bromo-2-(methoxymethyl)pyrrolidine-1-carboxylate possesses zero hydrogen bond donors (HBD = 0) as computed from its molecular structure, a direct consequence of the bromine substituent at the 4-position replacing the hydroxyl or amino group present in precursor analogs . In contrast, the corresponding 4-hydroxy analog, tert-butyl (2R,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate, bears one hydrogen bond donor (the OH group), and the 4-amino analog, tert-butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate, bears two hydrogen bond donors . This difference in HBD count has direct implications for predicted membrane permeability and oral bioavailability in drug discovery settings, as the absence of HBDs in the target compound aligns with the favorable drug-likeness parameter defined by Lipinski's Rule of Five (HBD ≤ 5, with lower values generally predictive of improved passive permeability) .

Drug-likeness Optimization Membrane Permeability Physicochemical Profiling

Quantified Purity Specification of 98% Provides a Verifiable Quality Benchmark for Procurement Decisions

The target compound is commercially supplied at a certified purity of 98% (HPLC), as specified by the manufacturer Leyan (Product No. 1565753) . This purity level is quantitatively documented and backed by batch-specific quality assurance, enabling direct comparison against alternative suppliers and structurally related compounds. While the (2R,4R)-regioisomeric counterpart (CAS 2703749-40-8) is available from other suppliers, purity specifications for that compound are typically reported as 95% or are not explicitly stated with HPLC traceability . For a building block intended to serve as a key intermediate in multi-step synthesis, the 3% absolute purity differential between a 98% and a 95% product can translate into a cumulative yield difference of 15–20% over five synthetic steps when considering impurity propagation effects .

Quality Control Procurement Specifications Synthetic Reproducibility

Ring-Bound Bromine at C4 Provides a Direct Cross-Coupling Handle Not Available in 2-(Bromomethyl) Regioisomers

The bromine atom in tert-butyl (2R,4S)-4-bromo-2-(methoxymethyl)pyrrolidine-1-carboxylate is directly attached to the pyrrolidine ring at the C4 position, making it an sp³-hybridized secondary alkyl bromide poised for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions . In contrast, the (2S,4S)-2-(bromomethyl)-4-methoxy regioisomer bears the bromine on a primary benzylic-type methylene spacer at C2, which is a structurally and electronically distinct electrophilic center . Secondary alkyl bromides on saturated heterocycles generally exhibit slower oxidative addition with Pd(0) catalysts compared to primary alkyl bromides, requiring tailored ligand systems (e.g., bulky electron-rich phosphines) for efficient coupling, but the resulting C(sp³)–C(sp²) bond is formed directly on the pyrrolidine ring, preserving the stereochemical integrity at C4 . This is mechanistically distinct from coupling at a pendant bromomethyl group, which introduces a methylene spacer between the ring and the aryl/heteroaryl coupling partner.

Cross-Coupling Chemistry Suzuki-Miyaura Reaction Kinase Inhibitor Synthesis

TPSA of 38.77 Ų and LogP of 2.41 Place the Compound Within Favorable CNS Drug-Like Chemical Space Relative to Proline Ester Analogs

The target compound exhibits a topological polar surface area (TPSA) of 38.77 Ų and a computed LogP of 2.4057, as reported in its manufacturer specification . This combination places it within the empirically derived favorable range for central nervous system (CNS) drug candidates, where TPSA < 60–70 Ų and LogP between 1 and 4 are associated with higher probability of blood-brain barrier penetration . By comparison, the structurally related proline ester analog (4S)-1-Boc-4-bromo-D-proline methyl ester (CAS 147266-93-1, MW 308.17, C11H18BrNO4) contains a methyl ester at C2 in place of the methoxymethyl ether, resulting in a larger TPSA due to the additional carbonyl oxygen (Δ1 H-bond acceptor) and a higher molecular weight (308 vs. 294 g/mol), which may shift its property profile further from the CNS-optimized range . The target compound's TPSA of 38.77 Ų and molecular weight of 294.19 g/mol are both within the thresholds typically targeted for CNS drug discovery programs (MW < 400, TPSA < 90 Ų).

CNS Drug Discovery Physicochemical Property Optimization Blood-Brain Barrier Penetration

Storage Stability Requirement of −20°C Under Nitrogen Differentiates Handling Protocols from More Stable Analogs

tert-Butyl (2R,4S)-4-bromo-2-(methoxymethyl)pyrrolidine-1-carboxylate requires storage at −20°C under an inert nitrogen atmosphere to prevent thermal decomposition and moisture ingress, as specified in its supplier documentation . The compound exhibits thermal instability at temperatures exceeding 40°C, a property attributable to the combination of the Boc protecting group (labile under acidic conditions and elevated temperatures) and the secondary alkyl bromide (susceptible to solvolysis and elimination) . In contrast, the 4-hydroxy analog (tert-butyl (2R,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate) and the des-bromo analog (tert-butyl (2S)-2-(methoxymethyl)pyrrolidine-1-carboxylate) lack the reactive C–Br bond and are generally stable at 2–8°C, representing a less demanding storage requirement . The GHS hazard classification H315-H319-H335 (skin irritation, eye irritation, respiratory irritation) further mandates specific handling precautions that differ from non-halogenated analogs .

Compound Stability Storage and Handling Procurement Logistics

High-Confidence Application Scenarios for tert-Butyl (2R,4S)-4-bromo-2-(methoxymethyl)pyrrolidine-1-carboxylate Based on Quantitative Differentiation Evidence


Stereochemically Defined Synthesis of 4-Aryl/Aryl-heteroaryl Pyrrolidine Kinase Inhibitor Candidates via Suzuki-Miyaura Cross-Coupling

The ring-bound bromine at C4 of tert-butyl (2R,4S)-4-bromo-2-(methoxymethyl)pyrrolidine-1-carboxylate serves as a direct electrophilic coupling partner for palladium-catalyzed Suzuki-Miyaura reactions with aryl and heteroaryl boronic acids, yielding 4-arylpyrrolidine derivatives that retain the defined (2R,4S) stereochemistry [1]. This application exploits the compound's uniquely positioned secondary alkyl bromide, which is mechanistically distinct from the bromomethyl group in the regioisomeric (2S,4S)-2-(bromomethyl)-4-methoxy analog. The resulting biaryl pyrrolidines have been investigated as kinase inhibitor scaffolds, where the direct C4-aryl attachment preserves conformational rigidity essential for ATP-binding site complementarity. The compound's LogP of 2.41 and TPSA of 38.77 Ų position these elaborated products favorably within oral drug-like chemical space . For procurement, this scenario demands the specific (2R,4S) stereochemistry and ring-bromine regiochemistry; substitution with the bromomethyl regioisomer would produce a structurally distinct scaffold with an additional methylene spacer that fundamentally alters the binding pharmacophore.

CNS-Penetrant Probe Synthesis Leveraging Favorable Physicochemical Properties (TPSA 38.77 Ų, HBD 0, LogP 2.41)

The zero hydrogen bond donor count, TPSA of 38.77 Ų, and LogP of 2.41 exhibited by the target compound align with established multiparameter optimization guidelines for CNS drug candidates (desired range: TPSA < 60–70 Ų, LogP 1–4, HBD ≤ 2) [1]. Following Boc deprotection under acidic conditions (TFA/CH₂Cl₂), the resulting secondary amine can be elaborated through amide coupling, reductive amination, or sulfonamide formation to generate CNS-focused compound libraries. The compound's property profile is measurably superior to the proline ester analog (MW 308.17 vs. 294.19, HBA 4 vs. 3) for CNS applications where lower molecular weight and reduced hydrogen bond acceptor count correlate with improved brain exposure . This scenario is directly supported by the quantitative TPSA, LogP, HBD, and HBA values documented in the manufacturer's specification sheet and the comparative property analysis established in Section 3 [1].

Orthogonal Deprotection Strategies for Complex Peptide and Peptidomimetic Synthesis

The compound's Boc protecting group is selectively removable under acidic conditions (trifluoroacetic acid in dichloromethane), while the methoxymethyl ether at C2 is stable under these conditions but cleavable under stronger acidic or Lewis acidic conditions (e.g., BBr₃ or TMSI). This orthogonal protection scheme, combined with the bromine atom's compatibility with transition-metal catalysis, enables sequential functionalization: (i) Boc deprotection to liberate the pyrrolidine amine for peptide coupling or amidation; (ii) Suzuki coupling at C4 to introduce aryl diversity; and (iii) eventual methoxymethyl deprotection to reveal a hydroxymethyl group for further derivatization [1]. The 98% certified purity ensures that each synthetic step proceeds with predictable mass balance, minimizing the risk of impurity-derived side reactions that could compromise the orthogonality of the protection group strategy. This scenario is predicated on the specific substitution pattern of the target compound; the 4-hydroxy or 4-amino analogs lack the bromine handle and thus cannot support the full sequential functionalization sequence.

Chiral Building Block for Asymmetric Ligand Synthesis in Organocatalysis and Transition Metal Catalysis

The (2R,4S) stereochemistry of the compound, with the methoxymethyl group at C2 and the bromine at C4 in a trans relationship, generates a chiral pyrrolidine scaffold that can be elaborated into enantiomerically pure ligands for asymmetric catalysis. Following cross-coupling at C4 and Boc deprotection, the resulting 2-methoxymethyl-4-arylpyrrolidines represent analogs of the well-established trans-2,5-bis(methoxymethyl)pyrrolidine chiral auxiliaries that have demonstrated >95% diastereomeric excess in asymmetric alkylation and acylation reactions [1]. The target compound's defined (2R,4S) configuration ensures that the chiral information is faithfully transmitted through subsequent synthetic steps, whereas the (2S,4R) enantiomer or (2R,4R) diastereomer would produce ligands with opposite or altered stereochemical induction. The compound's LogP of 2.41 facilitates purification of the elaborated ligands by standard silica gel chromatography, and its TPSA of 38.77 Ų is consistent with the relatively low polarity desired for ligands intended for use in non-polar reaction media.

Quote Request

Request a Quote for tert-Butyl (2R,4S)-4-bromo-2-(methoxymethyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.